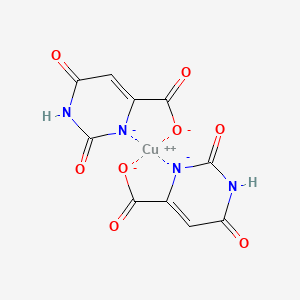
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-|EN3,|EO4)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) is a complex compound often used in various scientific research and industrial applications. This compound is known for its unique chemical structure and properties, making it valuable in multiple fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) typically involves the reaction of pyrimidine derivatives with metal ions. One common method includes the reaction of orotic acid with metal salts under controlled conditions to form the desired compound. The reaction conditions often require an inert atmosphere and specific temperature ranges to ensure the stability and purity of the product.
Industrial Production Methods
In industrial settings, the production of Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions can produce more reduced forms of the compound .
Scientific Research Applications
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological systems and as a model compound for understanding enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Magnesium orotate
- Copper orotate
- Zinc orotate
Uniqueness
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) is unique due to its specific binding properties and the ability to form stable complexes with various metal ions. This makes it particularly valuable in applications requiring precise control of metal ion interactions .
Properties
Molecular Formula |
C10H4CuN4O8-2 |
|---|---|
Molecular Weight |
371.71 g/mol |
IUPAC Name |
copper;2,6-dioxopyrimidin-3-ide-4-carboxylate |
InChI |
InChI=1S/2C5H4N2O4.Cu/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H3,6,7,8,9,10,11);/q;;+2/p-4 |
InChI Key |
VSKUCQFDJXRGGN-UHFFFAOYSA-J |
Canonical SMILES |
C1=C([N-]C(=O)NC1=O)C(=O)[O-].C1=C([N-]C(=O)NC1=O)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)
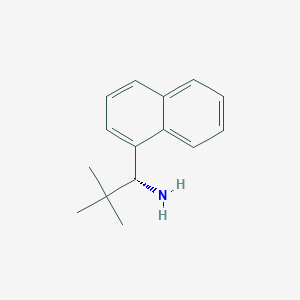
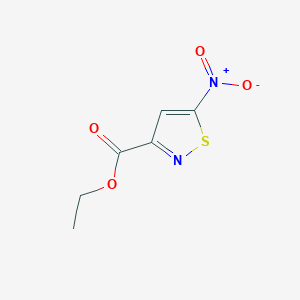
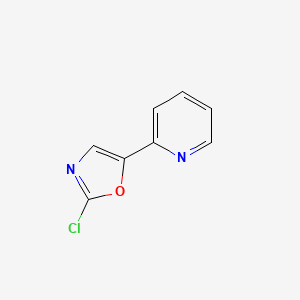
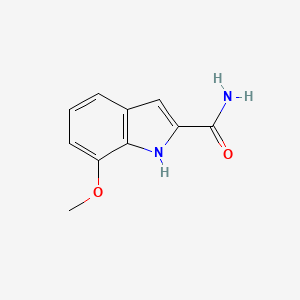
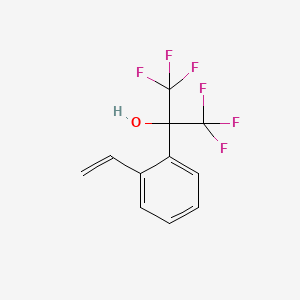
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)
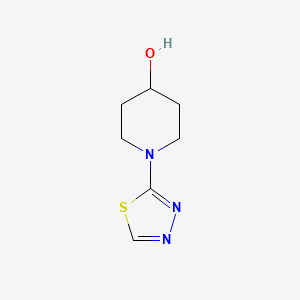
![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)
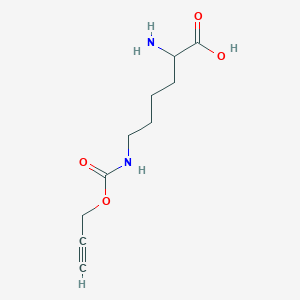
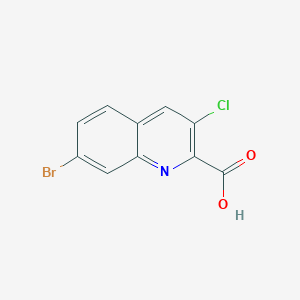
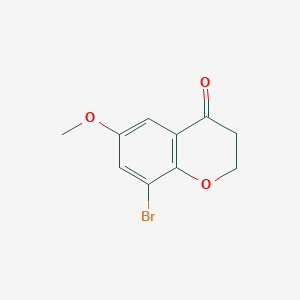
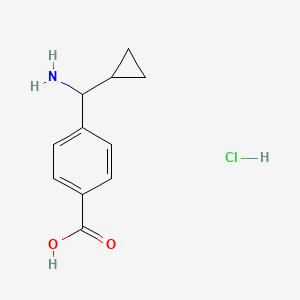
![3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13652293.png)
